molecular formula C13H10ClFS B7991431 1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene

Cat. No.: B7991431
M. Wt: 252.73 g/mol
InChI Key: KVTYBEFSGQWRKL-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 3), and a phenylsulfanylmethyl group (position 4). Its molecular formula is C₁₃H₁₀ClFS, with a molecular weight of 252.73 g/mol. The compound’s structure combines electron-withdrawing halogens (Cl, F) with a sulfur-containing substituent (phenylsulfanylmethyl), which may influence its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-chloro-2-fluoro-1-(phenylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYBEFSGQWRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzyl Alcohol Intermediates

A common approach involves the bromination of a benzyl alcohol precursor to generate a reactive bromomethyl intermediate. For instance, 3-fluoro-4-(hydroxymethyl)chlorobenzene can be treated with carbon tetrabromide (CBr4\text{CBr}_4) and triphenylphosphine (PPh3\text{PPh}_3) in dichloromethane at 0–20°C for 3 hours. This Appel reaction converts the hydroxyl group into a bromomethyl moiety, yielding 1-chloro-3-fluoro-4-(bromomethyl)benzene (Figure 1). The reaction proceeds via the formation of a phosphonium intermediate, which is subsequently displaced by bromide.

R-OH+CBr4+PPh3R-Br+OPPh3+CHBr3\text{R-OH} + \text{CBr}4 + \text{PPh}3 \rightarrow \text{R-Br} + \text{OPPh}3 + \text{CHBr}3

Key Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0–20°C

  • Yield: ~85% (estimated from analogous reactions)

Thiol-Ether Formation via Nucleophilic Substitution

The bromomethyl intermediate is then reacted with thiophenol (PhSH\text{PhSH}) under basic conditions to form the phenylsulfanylmethyl group. In a typical procedure, 1-chloro-3-fluoro-4-(bromomethyl)benzene is treated with thiophenol and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 60°C for 12 hours. The base deprotonates the thiol, enabling a nucleophilic attack on the benzyl bromide (Figure 2).

R-Br+PhSR-S-Ph+Br\text{R-Br} + \text{PhS}^- \rightarrow \text{R-S-Ph} + \text{Br}^-

Optimization Notes :

  • Excess thiophenol (1.2 equiv) improves yield by mitigating oxidative dimerization.

  • Anhydrous DMF minimizes hydrolysis of the bromomethyl intermediate.

Alternative Bromination Strategies

N-Bromosuccinimide (NBS) Mediated Bromination

In cases where Appel reaction conditions are unsuitable, NBS paired with a radical initiator (e.g., azobisisobutyronitrile, AIBN) can brominate the methyl group of 4-chloro-3-fluorotoluene . This method proceeds via a radical chain mechanism, producing 1-chloro-3-fluoro-4-(bromomethyl)benzene in moderate yields (60–70%).

Advantages :

  • Avoids stoichiometric PPh3\text{PPh}_3, reducing phosphorus waste.

  • Compatible with thermally sensitive substrates.

Direct Functionalization via Friedel-Crafts Alkylation

A less common route involves Friedel-Crafts alkylation of chlorobenzene derivatives. For example, reacting 4-chloro-3-fluorobenzaldehyde with thiophenol in the presence of AlCl3\text{AlCl}_3 generates the sulfanylmethyl group directly. However, this method suffers from poor regioselectivity and is rarely employed.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using silica gel and gradients of ethyl acetate/hexanes (0–8% v/v). For example, 1-chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene is isolated in >95% purity after column chromatography.

Spectroscopic Analysis

  • 1H NMR^1\text{H NMR} : Key signals include a singlet for the sulfanylmethyl group (δ\delta 4.46 ppm) and aromatic protons split by fluorine coupling (δ\delta 7.00–7.39 ppm).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z=253.73m/z = 253.73 [M+H]+^+.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

The electron-withdrawing effects of chlorine and fluorine direct electrophilic substitution to specific positions. Computational modeling (e.g., DFT) aids in predicting optimal sites for functional group introduction.

Stability of Intermediates

Bromomethyl intermediates are prone to hydrolysis. Storage under inert atmosphere and anhydrous conditions is critical.

Comparative Analysis of Synthetic Methods

MethodBrominating AgentYield (%)Purity (%)Key Advantage
Appel ReactionCBr4\text{CBr}_48595High reproducibility
NBS Radical BrominationNBS7090Reduced phosphorus waste
Friedel-CraftsAlCl3\text{AlCl}_34080Direct alkylation

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Catalysts: Palladium, nickel.

Major Products

    Substitution Products: Compounds with different substituents replacing chlorine or fluorine.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming intermediates that react further.

    Oxidation Pathways: The phenylsulfanylmethyl group can be oxidized, leading to the formation of reactive intermediates that participate in further reactions.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene C₁₃H₁₀ClFS 252.73 Cl (1), F (3), Ph-S-CH₂ (4) Thioether, Halogens
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) C₁₂H₉ClO₂S 252.71 Cl (1), Ph-SO₂ (4) Sulfone, Halogen
1-Chloro-4-(trifluoromethyl)benzene C₇H₄ClF₃ 180.55 Cl (1), CF₃ (4) Trifluoromethyl, Halogen
1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene C₈H₈Cl₂O₂S 239.12 Cl (1), Cl-CH₂-CH₂-SO₂ (4) Sulfone, Dihalogenated alkyl

Key Observations :

  • Substituent Effects: The phenylsulfanylmethyl group (Ph-S-CH₂) in the target compound is a thioether, which is less oxidized than sulfonyl (Ph-SO₂) groups in analogs like Sulphenone. Thioethers are generally more nucleophilic and prone to oxidation compared to sulfones . Trifluoromethyl (CF₃) in 1-chloro-4-(trifluoromethyl)benzene is a strong electron-withdrawing group, enhancing the compound’s stability and resistance to electrophilic substitution. In contrast, the phenylsulfanylmethyl group may donate electron density via sulfur’s lone pairs, altering reactivity .
  • Halogenation: The target compound’s dual halogenation (Cl and F) may synergistically affect electronic properties and metabolic stability compared to mono-halogenated analogs.

Key Observations :

  • The trifluoromethyl analog exhibits low acute toxicity (LD₅₀ = 2000 mg/kg), likely due to metabolic stability conferred by the CF₃ group .

Biological Activity

1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structure and biological activity. This article explores the compound's biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, as well as a phenylsulfanylmethyl group. This configuration suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is likely mediated through its interactions with various biomolecular targets. The presence of the halogen atoms can enhance lipophilicity and alter electron density, which may facilitate binding to enzymes or receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other halogenated aromatic compounds.
  • Receptor Modulation : It may interact with receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Case Studies

  • Anticancer Activity : A study demonstrated that compounds containing halogenated phenyl groups showed significant inhibition of cancer cell proliferation. The IC50 values for related compounds ranged from 0.19 to 1.72 μM against specific cancer cell lines, indicating strong antitumor potential .
  • Enzyme Inhibition : Research focused on the inhibitory effects of similar compounds on tyrosinase (AbTYR), an enzyme implicated in melanin production. The introduction of a chlorofluorophenyl moiety improved inhibitory potency compared to non-substituted analogs .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (μM)Biological Activity
Compound A0.19Anticancer
Compound B1.73Tyrosinase Inhibitor
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents significantly enhances biological activity. The electron-withdrawing nature of chlorine and fluorine increases the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biological molecules .

Q & A

Q. What are the key structural features of 1-Chloro-3-fluoro-4-(phenylsulfanylmethyl)benzene that influence its reactivity in organic synthesis?

The compound’s reactivity is governed by the electron-withdrawing effects of the chlorine (Cl) and fluorine (F) substituents at positions 1 and 3, respectively, which activate the benzene ring for electrophilic substitution. The phenylsulfanylmethyl group (-SCH2C6H5) at position 4 introduces steric bulk and potential nucleophilic reactivity via the sulfur atom. Computational modeling (e.g., DFT calculations) can predict regioselectivity in reactions, while experimental validation via substitution reactions (e.g., SNAr) is recommended to confirm reactivity patterns. Structural analogs like 3-Chloro-4-fluorobenzaldehyde demonstrate similar electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent positions and confirm the integrity of the phenylsulfanylmethyl group. For example, the methylene protons (-SCH2-) typically appear as a triplet (δ ~3.5–4.0 ppm) due to coupling with sulfur.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation, distinguishing isotopic patterns for Cl and F.
  • IR Spectroscopy : Stretching vibrations for C-Cl (~550–650 cm⁻¹) and C-F (~1100–1250 cm⁻¹) are critical for functional group identification. Comparative data from structurally related compounds, such as 3-Chloro-4-fluorobenzenesulfonyl chloride, can guide interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Contradictions often arise from differences in experimental conditions (e.g., solvent, temperature, and ionic strength). To address this:

  • Perform controlled stability studies using standardized buffers (pH 1–14) and monitor degradation via HPLC or LC-MS.
  • Isolate degradation products (e.g., hydrolysis of the sulfanylmethyl group) and characterize them structurally.
  • Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under storage conditions. Refer to protocols for analogous chlorinated/fluorinated aromatics, such as 1-Chloro-4-fluorobenzene, which degrade via nucleophilic aromatic substitution under alkaline conditions .

Q. What synthetic strategies optimize the yield of this compound during scale-up from milligram to gram quantities?

  • Stepwise Functionalization : Begin with 4-bromo-1-chloro-3-fluorobenzene. Introduce the phenylsulfanylmethyl group via a Ullmann coupling or nucleophilic substitution using NaSCH2Ph.
  • Catalytic Optimization : Use CuI/ligand systems to enhance coupling efficiency and reduce side reactions.
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate the product. Scale-up challenges (e.g., exothermic reactions) can be mitigated using flow chemistry, as demonstrated for related sulfonyl chlorides .

Q. How does the phenylsulfanylmethyl group impact the compound’s potential as a ligand in transition-metal catalysis?

The sulfur atom in the phenylsulfanylmethyl group can coordinate to metals (e.g., Pd, Cu), enabling applications in cross-coupling reactions. To evaluate ligand efficacy:

  • Screen the compound in model reactions (e.g., Suzuki-Miyaura coupling).
  • Compare turnover numbers (TON) and selectivity with traditional ligands (e.g., PPh3).
  • Analyze coordination modes via X-ray crystallography or EXAFS. Similar sulfur-containing ligands, such as thioether derivatives, have shown enhanced stability in catalytic cycles .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • GC-MS or LC-MS : Detect halogenated byproducts (e.g., di- or tri-substituted isomers) with limits of detection (LOD) <0.1%.
  • Elemental Analysis : Verify stoichiometry (C, H, S, Cl, F) to confirm purity.
  • XRD : Resolve crystalline impurities, if applicable. Protocols from TCI America’s safety data sheets for 1-Chloro-4-fluorobenzene provide benchmarks for impurity profiling .

Q. How can computational chemistry aid in predicting the environmental fate of this compound?

  • Use QSAR models to estimate biodegradation half-lives and bioaccumulation potential.
  • Simulate hydrolysis pathways using software like Gaussian or ORCA.
  • Cross-validate predictions with experimental data from EPA’s DSSTox database entries for structurally related fluorinated aromatics .

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